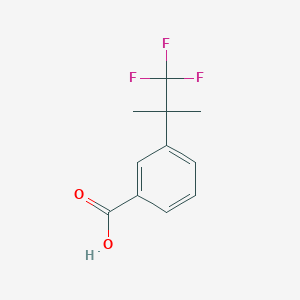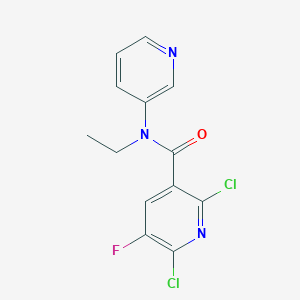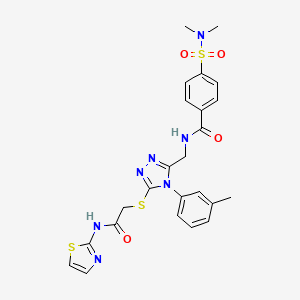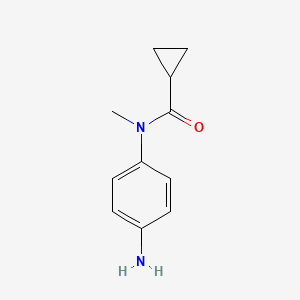![molecular formula C23H26ClN3O3S B2527706 3-(4-(Tert-butyl)phenyl)-8-((3-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189646-78-3](/img/structure/B2527706.png)
3-(4-(Tert-butyl)phenyl)-8-((3-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(4-(Tert-butyl)phenyl)-8-((3-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves a three-component condensation process. This process includes the reaction of dialkylphenols with isobutyraldehyde and nitriles in the presence of concentrated sulfuric acid as a catalyst. Specifically, the synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones and 2-azaspiro[4.5]deca-1,6,9-trien-8-ones has been demonstrated by reacting 2,6-dimethylphenol with isobutyraldehyde and nitriles . Similarly, the interaction of 2,5-dialkylphenols with isobutyraldehyde and nitriles also leads to the formation of related spirocyclic compounds . These synthetic routes are significant as they provide a method for creating a variety of spirocyclic compounds, which can be further functionalized to achieve desired chemical properties.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, such as those mentioned in the provided papers, is characterized by the presence of a spiro linkage that connects two cyclic systems. In the case of the compounds synthesized in these studies, the spiro linkage connects a decahydronaphthalene system to a pyrrolidine ring. The presence of substituents like tert-butyl and chlorophenylsulfonyl groups can significantly influence the electronic and steric properties of the molecule, which in turn affects its reactivity and potential applications .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these spirocyclic compounds are typically facilitated by the strong acidic conditions provided by concentrated sulfuric acid. This acid acts as a catalyst, promoting the condensation of the starting materials. The reactivity of the spirocyclic compounds can be further explored by studying their behavior in various chemical environments, which may include reactions with nucleophiles, electrophiles, or other reagents that can interact with the functional groups present on the spirocyclic framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized spirocyclic compounds are influenced by their molecular structure. The presence of bulky substituents such as the tert-butyl group can increase the molecular weight and steric hindrance, potentially affecting the compound's solubility and melting point. The chlorophenylsulfonyl group is likely to contribute to the compound's acidity or basicity, as well as its potential for forming hydrogen bonds. These properties are crucial for understanding the behavior of the compounds in different environments and can guide their application in various fields, such as pharmaceuticals or materials science .
科学的研究の応用
Synthesis and Biological Activity
A series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties, analogous to the compound of interest, were synthesized from the reaction of 4-piperidone benzoylhydrazones with appropriate nitrilimines. These compounds showed significant antimicrobial activity against several microbial strains, demonstrating the potential of this chemical framework in developing antimicrobial agents (Dalloul et al., 2017).
Antimicrobial and Antiviral Applications
The triazolinone biphenylsulfonamide derivatives, closely related to the chemical structure , were investigated as orally active angiotensin II antagonists with potent AT1 receptor affinity. Some compounds displayed high AT1 affinity and were evaluated for their antiviral and antimicrobial efficacy, suggesting the versatility of such structures in therapeutic applications (Ashton et al., 1994).
Materials Science Applications
Compounds based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles have been synthesized for applications in materials science, particularly for thermally activated delayed fluorescence. These materials demonstrate the potential of such chemical structures in the development of new organic materials for electronic and photonic applications (Huang et al., 2014).
特性
IUPAC Name |
3-(4-tert-butylphenyl)-8-(3-chlorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O3S/c1-22(2,3)17-9-7-16(8-10-17)20-21(28)26-23(25-20)11-13-27(14-12-23)31(29,30)19-6-4-5-18(24)15-19/h4-10,15H,11-14H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYAFMLWATUDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2527623.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![N-cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2527630.png)

![3-cyclopentyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2527632.png)
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2527636.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2527637.png)

![2-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2527643.png)
